molecular formula C15H14FNO B1503249 1-(3-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone CAS No. 1017781-75-7

1-(3-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone

Cat. No.: B1503249
CAS No.: 1017781-75-7
M. Wt: 243.28 g/mol
InChI Key: ZYJGDRYKGYVBPA-UHFFFAOYSA-N
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Description

1-(3-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone is a substituted ethanone derivative characterized by two aromatic rings: a 4-fluorophenyl group and a 3-(aminomethyl)phenyl group. This compound may serve as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors or enzymes where fluorine and amine functionalities are critical .

Properties

IUPAC Name

1-[3-(aminomethyl)phenyl]-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-14-6-4-11(5-7-14)9-15(18)13-3-1-2-12(8-13)10-17/h1-8H,9-10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJGDRYKGYVBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695783
Record name 1-[3-(Aminomethyl)phenyl]-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-75-7
Record name 1-[3-(Aminomethyl)phenyl]-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone typically involves the reaction of 3-(aminomethyl)benzaldehyde with 4-fluoroacetophenone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is usually heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs with Fluorophenyl Substituents

Several ethanone derivatives share the 4-fluorophenyl moiety but differ in substituents on the second aromatic ring:

Compound Name Substituents on Second Phenyl Ring Key Features Reference
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone 3-Fluorophenyl Dual fluorine substitution; lacks amine group
2-Bromo-1-(4-fluorophenyl)-2-(3-chlorophenyl)ethanone 3-Chlorophenyl + Bromine Halogenated; potential electrophilic reactivity
1-{5-Aryl-2-[5-(4-fluorophenyl)thiophen-2-yl]oxadiazol-3-yl}ethanone Thiophene-oxadiazole hybrid Heterocyclic integration; anticancer activity

Key Observations :

  • The 4-fluorophenyl group is common across analogs, enhancing lipophilicity and metabolic stability .
  • Aminomethyl substitution in the target compound provides a site for functionalization (e.g., amide formation) absent in halogenated analogs .

Analogs with Amino/Aminomethyl Groups

Amino-substituted ethanones exhibit varied pharmacological profiles:

Compound Name Amino Group Position Bioactivity Reference
1-(4-Amino-2-chlorophenyl)ethanone 4-Amino + 2-Chloro Intermediate in dye/pharma synthesis
1-(3-(Benzylideneamino)phenyl)ethanone Schiff base derivative Antifungal (ED₅₀ = 8 μg/mL vs. Fusarium)
Target Compound 3-Aminomethyl Potential CNS/anticancer applications (inferred)

Key Observations :

  • Schiff base derivatives (e.g., benzylideneamino) demonstrate antifungal activity, suggesting the target compound’s amine could be modified for similar applications .
  • Chloro-amino analogs (e.g., ) highlight the role of electron-withdrawing groups in directing reactivity.

Anticancer Activity

  • 1-{5-Aryl-2-[5-(4-fluorophenyl)thiophen-2-yl]oxadiazol-3-yl}ethanone (7d): Exhibited potent activity against MCF7 breast cancer cells (comparable to 5-fluorouracil) due to thiophene-oxadiazole synergy .
  • Target Compound: The aminomethyl group may enhance solubility or target engagement in kinase inhibition, though direct data are lacking.

Physicochemical Properties

  • Lipophilicity: The 4-fluorophenyl group increases logP, while the aminomethyl group counterbalances with hydrophilicity.
  • Stability : Fluorine reduces oxidative metabolism; the primary amine may require protection during synthesis.
  • Solubility: Higher aqueous solubility compared to non-polar analogs (e.g., ), facilitating formulation.

Biological Activity

1-(3-(Aminomethyl)phenyl)-2-(4-fluorophenyl)ethanone, with the molecular formula C15H14FNOC_{15}H_{14}FNO and a molecular weight of approximately 243.28 g/mol, is a compound that has garnered attention for its diverse biological activities. The presence of both an aminomethyl group and a fluorinated phenyl ring contributes to its unique pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound features:

  • Aminomethyl group : Enhances interaction with biological targets.
  • Fluorinated phenyl ring : Increases lipophilicity and potential bioactivity.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : Similar compounds have shown promising results against various cancer cell lines. The fluorine atom may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress.
  • Enzyme Inhibition : Studies suggest potential inhibitory effects on specific enzymes, contributing to its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the mechanisms of action for this compound.

  • Anticancer Studies :
    • In a study evaluating similar compounds, it was found that substitutions on the phenyl rings significantly influenced cytotoxicity against cancer cell lines such as HT-29 and Jurkat. The presence of fluorine was associated with increased potency (IC50 values lower than standard drugs like doxorubicin) .
  • Antioxidant Activity :
    • The DPPH radical scavenging assay demonstrated that derivatives of this compound exhibited strong antioxidant activity, with inhibition rates surpassing those of established antioxidants . This suggests potential applications in preventing oxidative damage in biological systems.
  • Enzyme Interaction :
    • Binding affinity studies revealed that the compound interacts effectively with specific protein targets, leading to inhibition of their activity. These findings are crucial for understanding its pharmacodynamics .

Comparative Analysis

To better understand the significance of this compound in relation to similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(4-Aminophenyl)ethanoneC9H11NOC_9H_{11}NOLacks fluorine; simpler structureModerate cytotoxicity
1-(4-Amino-2-fluorophenyl)ethanoneC8H8FNOC_8H_8FNOContains fluorine; different substitution patternEnhanced anticancer activity
N-[4-Fluorophenyl]-N'-[4-(aminomethyl)]ureaC13H14FN3OC_{13}H_{14}FN_3OUrea derivative; different functional groupsPotential enzyme inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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